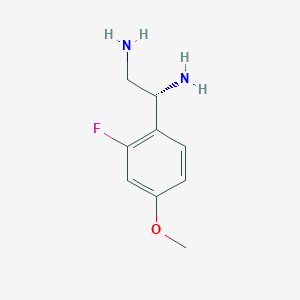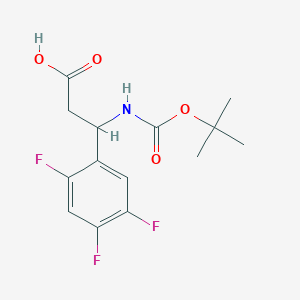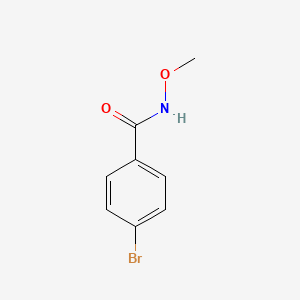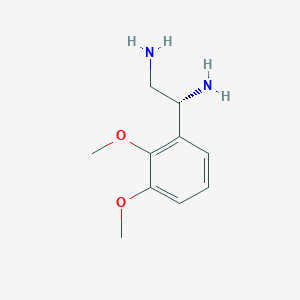![molecular formula C12H14N2O2 B13043797 3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13043797.png)
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1-oxa-3,7-diazaspiro[44]nonan-2-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system
Métodos De Preparación
The synthesis of 3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the cyclization of a phenyl-substituted amine with an oxirane derivative. The reaction conditions often require the presence of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents like alkyl halides can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted spirocyclic derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
3-Phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one can be compared with other similar compounds, such as:
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one: This compound has a methyl group instead of a phenyl group, which can lead to different chemical and biological properties.
1-oxa-3,7-diazaspiro[4.4]nonan-2-one: Lacks the phenyl substitution, which may affect its reactivity and applications.
The uniqueness of this compound lies in its phenyl substitution, which can enhance its interactions with biological targets and improve its suitability for specific applications.
Propiedades
Fórmula molecular |
C12H14N2O2 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-phenyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C12H14N2O2/c15-11-14(10-4-2-1-3-5-10)9-12(16-11)6-7-13-8-12/h1-5,13H,6-9H2 |
Clave InChI |
AEEZWDXGGCTFOH-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12CN(C(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


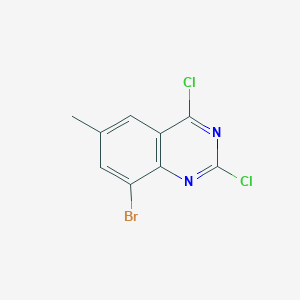
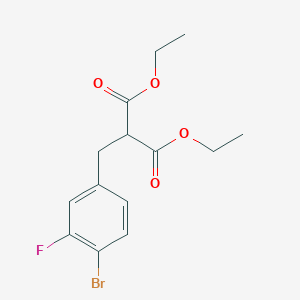

![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)

